2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole
Overview
Description
Indole derivatives are a class of organic compounds that contain an indole nucleus. They are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
Indole derivatives are often synthesized for screening different pharmacological activities . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .Chemical Reactions Analysis
Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
Indole derivatives are often crystalline and colorless in nature with specific odors .Scientific Research Applications
Chemical Reactions and Derivatives
Reactions with Nitrogen Dioxide and Nitrous Acid : Indoles, such as 2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole, react with nitrogen dioxide and nitrous acid leading to various derivatives like isonitroso and nitroso indole derivatives, as well as azo-bis-indoles. These reactions have been studied to understand the chemical behavior and potential applications of indole derivatives (Astolfi et al., 2006).
Functionalization of δ-Carboline Derivatives : Research demonstrates the transformation of δ-carboline derivatives into various functionalized indole compounds, indicating potential synthetic applications in pharmaceutical and chemical industries (Ryabova et al., 2001).
Synthesis Techniques
- Alternative Syntheses of Indolyl Triazoles : New methods have been developed for synthesizing 2-((1-((1-(4-methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)1H-indol-3-yl)methylene)malononitrile derivatives, indicating the adaptability of indole derivatives in various chemical syntheses (Reddy & Reddy, 2020).
Structural and Spectroscopic Analysis
- Vibrational and NMR Spectroscopy : Detailed structural characterization of similar compounds, such as 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole, provides insights into the molecular structure and properties of indole derivatives, crucial for their application in various fields (Bhat et al., 2017).
Mechanism of Action
Target of Action
The compound, also known as 3,3’-((4-nitrophenyl)methylene)bis(2-methyl-1H-indole), is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels.
Future Directions
Properties
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-15-23(19-7-3-5-9-21(19)26-15)25(17-11-13-18(14-12-17)28(29)30)24-16(2)27-22-10-6-4-8-20(22)24/h3-14,25-27H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXINTHIGZVAEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(NC5=CC=CC=C54)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979581 | |
Record name | 3,3'-[(4-Nitrophenyl)methylene]bis(2-methyl-1H-indole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60979581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6340-89-2 | |
Record name | NSC50930 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-[(4-Nitrophenyl)methylene]bis(2-methyl-1H-indole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60979581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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